5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name follows IUPAC guidelines for flavone glycosides, prioritizing substituent positions and glycosidic linkages. The base structure is a chromen-4-one system (a benzopyran-4-one derivative), with hydroxyl groups at C-5 and C-7, a glycosylated β-D-glucopyranosyl unit at C-8, and a phenyl ring at C-2 bearing a para-substituted β-D-glucopyranosyloxy group.
Breaking down the name:
- Chromen-4-one : The core bicyclic system (benzopyran-4-one) with a ketone at C-4.
- 5,7-Dihydroxy : Hydroxyl groups at positions 5 and 7 on the benzopyran ring.
- 8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] : A β-D-glucopyranosyl moiety (oxane ring with hydroxyls at C-2, C-3, C-4, and a hydroxymethyl group at C-5) attached via an O-glycosidic bond to C-8.
- 2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl) : A phenyl group at C-2 substituted at the para position with another β-D-glucopyranosyl unit.
This nomenclature aligns with PubChem’s conventions for flavonoid glycosides, where glycosyl groups are treated as substituents on the aglycone core. The use of bracketed descriptors for glycosyl units ensures unambiguous specification of attachment points and sugar configurations.
Molecular Geometry and Stereochemical Considerations
The flavone core adopts a near-planar conformation, with slight puckering at the pyranone ring (C2–C3–O1–C10) due to conjugation between the ketone and aromatic system. Key stereochemical features include:
- Glycosidic Bonds : Both glucopyranosyl units exhibit β-anomeric configurations (C1 of the sugar linked to oxygen), confirmed by typical $$ ^1H $$-NMR coupling constants ($$ J_{1',2'} \approx 7–8 \, \text{Hz} $$). The β-configuration stabilizes the molecule via equatorial positioning of bulky substituents.
- Hydroxyl Group Orientation : The C-5 and C-7 hydroxyls are meta to each other, enabling intramolecular hydrogen bonding with the C-4 ketone, a common feature in flavonols that enhances planarity.
- Phenyl Ring Dihedral Angle : The C-2 phenyl group forms a ~45° dihedral angle with the flavone plane, minimizing steric clash with the C-8 glucosyl group.
Comparative analysis with simpler flavonols (e.g., quercetin, kaempferol) reveals that glycosylation at C-8 and C-2′ introduces steric constraints, reducing rotational freedom at these positions.
X-ray Crystallographic Analysis of the Flavone-Glycoside Complex
While direct X-ray data for this compound are unavailable, crystallographic studies of analogous flavone glycosides provide insights:
- Unit Cell Parameters : Monoclinic systems (space group $$ P2_1 $$) are typical, with cell dimensions $$ a \approx 10.2 \, \text{Å}, b \approx 12.5 \, \text{Å}, c \approx 14.8 \, \text{Å} $$, and $$ \beta \approx 95^\circ $$.
- Hydrogen Bonding : The C-5 and C-7 hydroxyls form intermolecular bonds with adjacent ketones (O4→H-O5/O7 distances: 1.8–2.0 Å), while glucosyl hydroxyls participate in a 3D network with water molecules.
- Glycosidic Bond Geometry : The C8-O-glucosyl linkage exhibits a $$ \phi $$ (C7-C8-O-C1') torsion angle of −75° and $$ \psi $$ (C8-O-C1'-C2') of 125°, consistent with β-linkages in flavonoid glycosides.
Molecular modeling predicts a similar packing arrangement, with glucosyl units extending perpendicular to the flavone plane, creating channels for solvent inclusion.
Comparative Analysis of Tautomeric Forms
Flavonoids exhibit keto-enol tautomerism, influenced by substitution patterns and glycosylation:
- Keto Form (Chromen-4-one) : Dominant in nonpolar environments, stabilized by conjugation between the C-4 ketone and aromatic π-system.
- Enol Form (Chromen-4-ol) : Favored in acidic conditions or when hydroxyl groups (e.g., C-5, C-7) deprotonate to form resonance-stabilized enolates.
Glycosylation at C-8 perturbs tautomeric equilibria by:
- Steric Hindrance : Bulky glucosyl groups restrict proton transfer at C-4.
- Hydrogen Bond Competition : The C-8 glucosyl hydroxyls compete with C-5/C-7 for intramolecular bonding to the ketone, reducing enolization propensity.
Properties
Molecular Formula |
C27H30O15 |
|---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C27H30O15/c28-7-15-19(33)21(35)23(37)26(41-15)18-12(31)5-11(30)17-13(32)6-14(40-25(17)18)9-1-3-10(4-2-9)39-27-24(38)22(36)20(34)16(8-29)42-27/h1-6,15-16,19-24,26-31,33-38H,7-8H2 |
InChI Key |
CQJPSSJEHVNDFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Vitexin 4’-glucoside can be synthesized enzymatically using glycosyltransferases and glycosidases. The glycosyltransferase from Bacillus thuringiensis has shown glycosylation activity, catalyzing the conversion of vitexin into vitexin 4’-glucoside with a yield of 17.5% . The reaction typically occurs in organic solvents like ethyl acetate, which enhances the solubility and stability of the enzymes involved .
Industrial Production Methods
Industrial production of vitexin 4’-glucoside involves the use of solvent-stable β-fructosidase in organic solvents. This method has shown high efficiency, with yields ranging from 90% to 99% . The process involves the use of ethyl acetate as a solvent, which provides a conducive environment for the enzymatic reaction.
Chemical Reactions Analysis
Types of Reactions
Vitexin 4’-glucoside undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. Glycosylation is the primary reaction used to synthesize this compound, while oxidation and hydrolysis can modify its structure and properties.
Common Reagents and Conditions
Glycosylation: Enzymes like glycosyltransferases and glycosidases in organic solvents such as ethyl acetate.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate under mild conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Glycosylation: Vitexin 4’-glucoside.
Oxidation: Oxidized derivatives of vitexin 4’-glucoside.
Hydrolysis: Degradation products including vitexin and glucose.
Scientific Research Applications
Vitexin 4’-glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and enzyme kinetics.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
Vitexin 4’-glucoside exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and suppresses the activation of nuclear factor-kappa B (NF-κB) pathway.
Antioxidant: Scavenges free radicals and upregulates the expression of antioxidant enzymes like superoxide dismutase and catalase.
Neuroprotective: Inhibits glutamate release and reduces oxidative stress in neuronal cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the flavone glycoside class. Below is a comparative analysis with structurally or functionally related compounds, supported by data from diverse sources:
Table 1: Structural and Physicochemical Comparisons
Key Findings from Research
Glycosylation Impact: The target compound’s dual glycosylation (positions 8 and 4') distinguishes it from monoglycosylated analogs like the compound in (4',5,7-trihydroxyflavone glycoside). This structural feature likely increases its water solubility but may reduce membrane permeability compared to non-glycosylated flavones (e.g., ) . highlights that glycosylation patterns influence metabolic stability, as enzymes in the human gut may hydrolyze specific glycosidic bonds, altering bioavailability.
Substituent Effects on Bioactivity :
- Methoxy groups (e.g., ) introduce hydrophobicity, which correlates with enhanced interaction with lipid-rich cellular membranes but may compromise free-radical scavenging capacity compared to hydroxyl-rich analogs .
- The 3,4-dihydroxyphenyl (catechol) group in ’s compound is associated with superior antioxidant activity due to its ability to donate electrons and stabilize radicals .
Structural Complexity and SAR: The target compound’s branched glycosylation (two oxane rings) contrasts with simpler linear glycosides (e.g., ’s 7-O-glycoside). Such complexity may hinder synthetic accessibility but could offer unique binding interactions in biological systems .
Biological Activity
5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one, commonly referred to as Vicenin 2 or 6,8-di-C-glucosylapigenin, is a flavonoid glycoside derived from apigenin. This compound has garnered interest due to its potential therapeutic properties and biological activities.
Chemical Structure
The molecular formula of Vicenin 2 is . Its structure features multiple hydroxyl groups and glycosidic linkages that contribute to its bioactivity. The compound's IUPAC name highlights its complex structure:
Biological Activities
Vicenin 2 exhibits a range of biological activities that may be beneficial for health. Key areas of research include:
1. Antioxidant Activity
- Vicenin 2 has been shown to possess significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various biological systems. Studies indicate that its flavonoid structure enhances its ability to donate electrons and neutralize reactive oxygen species (ROS) .
2. Anti-inflammatory Effects
- Research indicates that Vicenin 2 can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory conditions and diseases characterized by excessive inflammation .
3. Anticancer Properties
- Preliminary studies have demonstrated that Vicenin 2 exhibits anticancer effects against various cancer cell lines. It induces apoptosis (programmed cell death) in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle progression. Notably, it has shown efficacy against breast and colon cancer cells .
4. Neuroprotective Effects
- There is emerging evidence that Vicenin 2 may protect neuronal cells from oxidative damage and apoptosis. This neuroprotective activity could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Several studies have investigated the biological activities of Vicenin 2:
- Antioxidant Study : A study assessed the antioxidant capacity of various flavonoids, including Vicenin 2, using DPPH radical scavenging assays. Results showed that Vicenin 2 had a high scavenging activity comparable to well-known antioxidants like quercetin .
- Anti-inflammatory Study : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with Vicenin 2 significantly reduced levels of inflammatory markers compared to untreated controls .
- Cancer Cell Study : A study on human breast cancer cell lines (MCF-7) revealed that Vicenin 2 inhibited cell proliferation and induced apoptosis at concentrations as low as 10 µM .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
